

## **Correction methods for Miraluma image artifacts**

Author: BenchChem Technical Support Team. Date: December 2025



## **Miraluma Imaging Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting image artifacts encountered during **Miraluma** (Technetium Tc 99m Sestamibi scintimammography) experiments.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides Patient-Related Artifacts

Question 1: What causes motion artifacts in **Miraluma** images, and how can they be minimized?

Answer: Motion artifacts in **Miraluma** imaging are primarily caused by patient movement during the image acquisition process. These artifacts can blur anatomical structures and mimic or obscure lesions, leading to misinterpretation.[1]

#### **Troubleshooting Guide:**

 Patient Communication and Comfort: Clearly explain the procedure to the patient beforehand to alleviate anxiety. Ensure the patient is in a comfortable and stable position. Use pillows or pads for support.



- Immobilization: Use appropriate patient positioning and immobilization techniques. For lateral imaging, a prone position with the breast pendent through a cutout in the table can help minimize motion.[2] For anterior imaging, a supine position with arms raised and supported is recommended.[2]
- Clear Instructions: Instruct the patient to remain as still as possible and to breathe shallowly during the image acquisition.
- Short Acquisition Time: While maintaining adequate counting statistics, use the shortest possible acquisition time to reduce the window for patient motion.

Experimental Protocol to Minimize Motion Artifacts:

- Patient Preparation:
  - Explain the entire imaging procedure to the patient, emphasizing the need to remain still.
  - Address any patient concerns or discomfort.
  - Ensure the patient has emptied their bladder before the scan.
- Patient Positioning:
  - For lateral views, position the patient prone on the imaging table with a dedicated breast cutout. The breast to be imaged should be pendent through the aperture. The contralateral breast should be positioned out of the field of view.
  - For anterior (craniocaudal) views, position the patient supine with their arms comfortably placed above their head to avoid attenuation and artifacts.
- Immobilization:
  - Use foam pads and straps to ensure the patient is comfortable and secure.
  - The breast being imaged should be lightly immobilized to prevent swinging or movement.
- Image Acquisition:



- Begin image acquisition 5-10 minutes after the injection of 740–1,110 MBq (20–30 mCi) of 99mTc-sestamibi.[3]
- Acquire planar images for 10 minutes per view.[3]
- Continuously monitor the patient for any movement during the acquisition. If significant movement is observed, the acquisition may need to be repeated.

Question 2: How does breast attenuation affect **Miraluma** images, and what are the correction methods?

Answer: Breast attenuation is a common artifact in **Miraluma** imaging, particularly in women with large or dense breasts. It occurs when gamma rays emitted from the radiotracer are absorbed by the overlying breast tissue, leading to an apparent decrease in tracer uptake in the attenuated areas.[4][5] This can mimic a perfusion defect or obscure a true lesion.

#### **Correction Methods:**

- Patient Positioning: Prone imaging can help reduce breast attenuation by allowing the breast to be pendent, minimizing the amount of tissue the gamma rays must pass through.[4]
- Attenuation Correction Algorithms: The most common and effective method is to use a hybrid imaging system, such as SPECT/CT. The CT scan provides an attenuation map of the breast, which is then used to correct the **Miraluma** (SPECT) images.[5] Other methods include using a gadolinium line source for attenuation mapping.[5]

Experimental Protocol for Breast Attenuation Correction using SPECT/CT:

- Patient Preparation:
  - Follow standard patient preparation protocols for Miraluma imaging.
- Radiotracer Injection:
  - Administer 740–1,110 MBq (20–30 mCi) of 99mTc-sestamibi intravenously.
- Patient Positioning:



- Position the patient (typically supine for SPECT/CT) on the imaging table.
- CT Acquisition:
  - Perform a low-dose CT scan of the breast region. This scan is used to generate the attenuation map and does not need to be of diagnostic quality.
- SPECT Acquisition:
  - Immediately following the CT scan, without moving the patient, perform the SPECT acquisition.
- Image Reconstruction:
  - During image reconstruction, the software will use the CT-derived attenuation map to correct the SPECT data for photon attenuation.

## **Equipment-Related Artifacts**

Question 3: What are common equipment-related artifacts in **Miraluma** imaging and how can they be prevented?

Answer: Equipment-related artifacts can arise from the gamma camera, collimator, or the processing software. These can manifest as non-uniformities, lines, or other image distortions that can obscure or be mistaken for pathology.

#### **Troubleshooting Guide:**

- Regular Quality Control (QC): A robust QC program is essential for identifying and preventing equipment-related artifacts.[1][6]
- Daily QC:
  - Check for detector uniformity with a flood-field image.
  - Verify the photopeak setting.
- Weekly QC:



- Evaluate system uniformity and sensitivity.
- Check for spatial resolution and linearity.
- Collimator Inspection:
  - Regularly inspect the collimator for any damage or defects.
- Software and Hardware Maintenance:
  - Ensure that the imaging system's software and hardware are regularly maintained by a qualified medical physicist or service engineer.

## **Quantitative Data Summary**

The following table summarizes a quantitative comparison of prone versus supine imaging for reducing attenuation artifacts in myocardial perfusion imaging, which is analogous to **Miraluma** breast imaging.

| Imaging Position | Mean Relative Increase in<br>Counts (Inferior Wall) | Mean Relative Decrease in Counts (Anterior Wall) |
|------------------|-----------------------------------------------------|--------------------------------------------------|
| Prone vs. Supine | 11% ± 1%                                            | 4% ± 1%                                          |

Data adapted from a study on Tc-99m MIBI myocardial SPECT acquisitions, demonstrating the effect of patient positioning on photon attenuation.[7]

## **Diagrams**





Click to download full resolution via product page

Caption: Experimental workflow for minimizing patient motion artifacts.





Click to download full resolution via product page

Caption: Decision pathway for breast attenuation correction.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Scintimammography [radiologyinfo.org]
- 2. Mammoscintigraphy StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. The Benefits of Prone SPECT Myocardial Perfusion Imaging in Reducing Both Artifact Defects and Patient Radiation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Attenuation Correction Digirad [digirad.com]
- 6. cancercare.mb.ca [cancercare.mb.ca]
- 7. Quantitative comparison of prone and supine myocardial SPECT MIBI images PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Correction methods for Miraluma image artifacts].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197983#correction-methods-for-miraluma-image-artifacts]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com